Barium hydroxide octahydrate (Ba(OH)2·8H2O) is a highly soluble, strongly alkaline inorganic reagent and a critical barium precursor. Characterized by its unique thermal profile, it melts at approximately 78 °C by dissolving in its own water of crystallization, distinguishing it from lower-hydrate forms [1]. In procurement contexts, it is primarily selected for its dual functionality: it serves as an auto-purifying, carbonate-free strong base for high-precision analytical chemistry, and as a highly reactive, low-temperature precursor for the hydrothermal synthesis of advanced dielectric ceramics such as barium titanate [2]. Its specific hydration state and solubility metrics make it a highly targeted choice over generic strong bases or alternative barium salts.
Substituting barium hydroxide octahydrate with generic strong bases (like NaOH or KOH) or alternative barium precursors (like barium carbonate or barium acetate) routinely leads to process failure or severe performance degradation. In analytical and catalytic workflows, NaOH and KOH readily absorb atmospheric CO2 to form soluble carbonates, which buffer solutions and ruin the precision of weak acid titrations [1]. In materials science, substituting the octahydrate with barium carbonate (BaCO3) for ceramic synthesis forces the use of solid-state calcination at temperatures exceeding 900 °C, causing particle agglomeration and loss of nanoscale control [2]. Furthermore, replacing the octahydrate with barium hydroxide monohydrate or the anhydrous form drastically shifts the melting point from 78 °C to over 300 °C, entirely eliminating the low-temperature melt-phase reactivity required for advanced solvothermal processing [3].
Unlike NaOH or KOH, which absorb atmospheric CO2 to form soluble carbonates that skew titration pH curves, Ba(OH)2·8H2O naturally purges carbonate contamination. Because barium carbonate is highly insoluble in water, any absorbed CO2 immediately precipitates out, leaving the supernatant strictly carbonate-free [1]. This provides an absolute, unbuffered alkaline baseline for titrating weak organic acids.
| Evidence Dimension | Solubility of carbonate byproduct in aqueous solution |
| Target Compound Data | Insoluble (BaCO3 precipitates, leaving pure hydroxide) |
| Comparator Or Baseline | NaOH / KOH (Forms highly soluble Na2CO3/K2CO3) |
| Quantified Difference | Complete elimination of soluble carbonate buffer interference |
| Conditions | Aqueous titration of weak organic acids |
Ensures high-precision analytical standardization without the need for complex, continuous carbon dioxide exclusion systems.
In the synthesis of barium titanate (BaTiO3) nanoparticles, Ba(OH)2·8H2O acts simultaneously as the barium source and the alkaline mineralizer. Compared to traditional solid-state synthesis using BaCO3, which requires calcination temperatures exceeding 900 °C, the octahydrate enables complete hydrothermal conversion into phase-pure perovskite at temperatures as low as 80 °C to 120 °C [1].
| Evidence Dimension | Required synthesis temperature for BaTiO3 formation |
| Target Compound Data | 80 °C – 120 °C (Hydrothermal route) |
| Comparator Or Baseline | >900 °C (Solid-state BaCO3 route) |
| Quantified Difference | >780 °C reduction in thermal processing requirements |
| Conditions | Nanoparticle perovskite synthesis |
Allows for energy-efficient, low-temperature manufacturing of nanoscale dielectric materials while preventing high-temperature particle agglomeration.
Barium hydroxide octahydrate exhibits a uniquely low melting point of 78 °C, at which it effectively dissolves in its own water of crystallization. In contrast, barium hydroxide monohydrate requires heating to approximately 300 °C to melt, and the anhydrous form requires over 400 °C[1]. This low-temperature melt phase allows the octahydrate to function as a highly reactive, liquid-phase precursor in low-temperature solvothermal and solvent-free syntheses.
| Evidence Dimension | Melting / Liquefaction Temperature |
| Target Compound Data | 78 °C (melts in water of crystallization) |
| Comparator Or Baseline | Ba(OH)2 Monohydrate (~300 °C) |
| Quantified Difference | ~222 °C lower liquefaction threshold |
| Conditions | Thermal processing / Solvent-free synthesis |
Enables unique low-temperature melt-phase reactions and controlled dehydration sequences unavailable with lower-hydrate forms.
When synthesizing BaTiO3 via wet chemical methods, the choice of barium precursor significantly impacts the final crystal quality. Studies comparing Ba(OH)2·8H2O to barium acetate demonstrate that the octahydrate yields BaTiO3 with sharper X-ray diffraction peaks, superior crystallization, and a significantly higher dielectric constant at the Curie temperature, avoiding the weak crystallization and structural defects associated with the acetate route[1].
| Evidence Dimension | Dielectric constant and crystallite quality |
| Target Compound Data | High dielectric constant with intense, sharp XRD peaks |
| Comparator Or Baseline | Barium acetate (Weak crystallization, very low dielectric constant) |
| Quantified Difference | Superior phase purity and dielectric response |
| Conditions | Sol-gel derived BaTiO3 processed at matched temperatures |
Dictates the procurement choice for electronic materials manufacturers requiring high-performance capacitor dielectrics.
Leveraging its carbonate-free aqueous solution profile, this compound is the optimal choice for standardizing weak organic acids where soluble carbonate buffers from NaOH or KOH would introduce unacceptable titration errors [1].
Utilized extensively in the production of MLCC (multilayer ceramic capacitor) dielectrics, the octahydrate acts as both a low-temperature barium source and an alkaline mineralizer, enabling phase-pure perovskite formation at 80–120 °C rather than the >900 °C required by barium carbonate [2].
Taking advantage of its 78 °C melting point, the octahydrate is procured for specialized solvent-free or highly concentrated solvothermal material syntheses, a process impossible with the >300 °C melting point of the monohydrate form [3].
Employed as a solid-liquid phase catalyst for specific organic transformations (e.g., Horner-Wadsworth-Emmons, aldol condensations) where generic bases like NaOH would cause homogeneous over-hydrolysis or poor selectivity[4].
Corrosive;Irritant